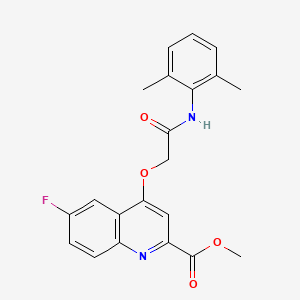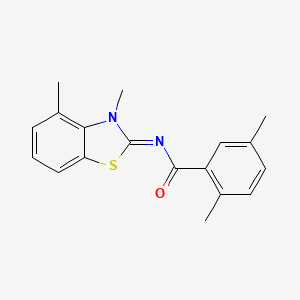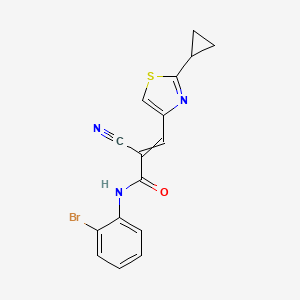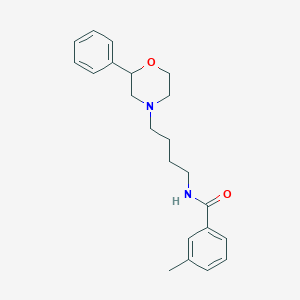![molecular formula C22H14ClNOS B2717010 [1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 339008-20-7](/img/structure/B2717010.png)
[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone” is a complex organic compound. It is composed of a biphenyl group, a thiazol group, and a methanone group . The exact properties and applications of this compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 1,3,5-triyltris ( (4-chlorophenyl)methanone) was synthesized by a condensation reaction in glacial acetic acid . The reaction was studied using various spectroscopic and analytical techniques such as ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and formula. It contains a biphenyl group, a thiazol group, and a methanone group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 258.3139 . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Antibacterial Activity
The compound [1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone demonstrates significant potential in antibacterial applications. A study by Shahana and Yardily (2020) synthesized and characterized similar compounds, highlighting their use in understanding antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antifungal and Antimicrobial Properties
Lv et al. (2013) synthesized novel derivatives showing promising effects on antifungal activity. This suggests the utility of this compound in developing antifungal agents (Lv et al., 2013). Additionally, Murthy and Shashikanth (2012) synthesized related compounds, observing significant antibacterial activity, which underscores the potential of this compound in antimicrobial applications (Murthy & Shashikanth, 2012).
Antioxidant Activity
Reddy et al. (2015) synthesized derivatives with thiazole moieties, which were screened for antioxidant activity. This indicates the scope of this compound in developing antioxidant agents (Reddy et al., 2015).
Potential in Central Nervous System Applications
Butler et al. (1984) synthesized a series of compounds with central nervous system depressant activity, highlighting the potential of similar compounds in developing treatments for CNS disorders (Butler et al., 1984).
Anticancer and Anti-Tubercular Properties
Neha et al. (2013) synthesized pyrazole derivatives showing promise in anti-tubercular and anticancer activities, suggesting a similar potential for this compound in these fields (Neha et al., 2013).
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNOS/c23-19-12-10-18(11-13-19)22-24-14-20(26-22)21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNJWBSETUFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)



![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)


![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)



![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
